molecular formula C18H15FN2O2S3 B12030836 1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone

1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B12030836
M. Wt: 406.5 g/mol
InChI Key: WPQOCJMQVRMTCN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is a complex organic compound that features a fluorophenyl group, a methoxybenzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the fluorophenyl and methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is unique due to its combination of a fluorophenyl group, a methoxybenzyl group, and a thiadiazole ring. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C18H15FN2O2S3

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H15FN2O2S3/c1-23-15-8-2-12(3-9-15)10-24-17-20-21-18(26-17)25-11-16(22)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3

InChI Key

WPQOCJMQVRMTCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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